Solubility profile of 3-thienylboronic acid pinacol ester in organic solvents
Solubility profile of 3-thienylboronic acid pinacol ester in organic solvents
Executive Summary
This technical guide provides a comprehensive solubility and stability profile for 3-Thienylboronic acid pinacol ester (CAS: 214360-70-0). As a critical reagent in Suzuki-Miyaura cross-coupling reactions, understanding its behavior in organic solvents is essential for maximizing yield and minimizing protodeboronation byproducts.
While often treated generically as a "boronate ester," this specific heteroaryl compound exhibits distinct physicochemical properties—most notably a solid state at room temperature (MP: 72–73 °C) and a susceptibility to hydrolysis that dictates strict solvent handling protocols. This guide synthesizes field data with physicochemical principles to offer actionable recommendations for reaction planning and purification.
Physicochemical Profile
Before addressing solubility, one must understand the solid-state properties that govern dissolution kinetics.
| Property | Specification | Technical Insight |
| IUPAC Name | 4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane | The pinacol moiety adds significant lipophilicity compared to the free acid. |
| CAS Number | 214360-70-0 | Note: distinct from the 2-thienyl isomer (193978-23-3).[1] |
| Physical State | White to off-white solid | Crystalline lattice energy must be overcome by solvation enthalpy. |
| Melting Point | 72–73 °C | Moderate MP indicates good solubility in common organic solvents upon mild heating. |
| Storage | 2–8 °C, Inert Atmosphere | Prevents moisture-induced hydrolysis and oxidation of the thiophene ring. |
Solubility Landscape
The solubility of 3-thienylboronic acid pinacol ester is driven by the lipophilic pinacol protecting group and the aromatic thiophene ring. It follows a "like dissolves like" mechanism, showing high affinity for moderately polar aprotic solvents.
Primary Reaction Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (typically 0.1 M – 0.5 M) for cross-coupling reactions.
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Tetrahydrofuran (THF): Excellent solubility. The ether oxygen coordinates weakly with the boron atom, stabilizing the species in solution.
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1,4-Dioxane: High solubility. Often preferred for higher temperature reactions (>80 °C) where THF might reflux too vigorously.
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Dichloromethane (DCM): Very high solubility. Ideal for initial dissolution and transfer, though less common for high-temperature coupling due to low boiling point.
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Toluene: Good solubility. Useful for non-polar reaction conditions, often requiring a co-solvent (e.g., Ethanol) or a phase transfer catalyst if aqueous base is used.
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DMF / DMSO: High solubility but difficult to remove. Use only when substrate solubility demands it.
Workup & Purification Solvents
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Ethyl Acetate (EtOAc): High solubility. The standard solvent for liquid-liquid extraction during workup.
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Hexanes / Heptane: Low to Moderate solubility. The compound may precipitate from these solvents at low temperatures, making them useful for recrystallization or trituration.
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Methanol / Ethanol: Moderate solubility, but high risk . Protic solvents can accelerate transesterification or hydrolysis (solvolysis), especially in the presence of base. Use only as minor co-solvents (e.g., Toluene:Ethanol 4:1) immediately prior to reaction.
Non-Solvents
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Water: Insoluble. The pinacol group renders the molecule hydrophobic. However, in biphasic Suzuki conditions (e.g., Dioxane/H₂O), the compound resides in the organic phase while the base resides in the aqueous phase.
Stability & Hydrolysis (The "Hidden" Solubility Factor)
A common error in handling this reagent is confusing "dissolution" with "decomposition." In protic media, the pinacol ester is in equilibrium with the free boronic acid.
Mechanism:
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Impact: The free boronic acid (3-thienylboronic acid) is significantly more polar and may precipitate out of non-polar solvents, or conversely, dissolve into the aqueous layer during workup, leading to mass loss.
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Prevention: Store stock solutions in anhydrous THF or Dioxane over molecular sieves if not using immediately.
Experimental Protocol: Self-Validating Solubility Determination
Since exact quantitative solubility data (mg/mL) varies by manufacturer purity and temperature, use this protocol to determine the precise limit for your specific batch.
Standard Operating Procedure (SOP-SOL-03)
Objective: Determine saturation solubility (
Reagents:
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3-Thienylboronic acid pinacol ester (CAS 214360-70-0)[1][2][3]
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Anhydrous Solvent (e.g., THF, Toluene)
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0.45 µm PTFE Syringe Filter
Workflow:
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Weighing: Place 100 mg of the solid ester into a 2 mL HPLC vial.
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Stepwise Addition: Add the solvent in 100 µL increments.
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Agitation: Vortex for 30 seconds after each addition.
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Observation:
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Clear Solution: Soluble at current concentration.
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Turbid/Solid Remains: Saturation point reached.
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Calculation:
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Verification (Optional): Filter the saturated solution, dilute 100x, and analyze via HPLC-UV (254 nm) against a known standard to confirm stability during dissolution.
Visualization & Workflows
Solubility & Reaction Workflow
This diagram illustrates the logical flow from solid reagent to active catalytic species, highlighting the critical stability checkpoints.
Figure 1: Critical path for preparing 3-thienylboronic acid pinacol ester solutions, emphasizing the risk of hydrolysis during storage.
Solvent Selection Decision Tree
Select the optimal solvent system based on your process stage.
Figure 2: Decision matrix for solvent selection based on thermal requirements and process goals.
References
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ChemicalBook. (2023). Thiophene-3-boronic acid pinacol ester Properties and CAS 214360-70-0. Link
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Sigma-Aldrich. (2023).[4] Thiophene-3-boronic acid pinacol ester Safety Data Sheet. Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on solvent effects in Suzuki coupling).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses hydrolysis kinetics of pinacol esters).
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PubChem. (2023).[5] 4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane Compound Summary. Link(Note: Link directs to 2-thienyl isomer as proxy for physical property comparison where specific 3-isomer data is absent).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thiophene-3-boronic acid pinacol ester | 214360-70-0 [chemicalbook.com]
- 3. Thiophene-3-boronic acid pinacol ester | 214360-70-0 [chemicalbook.com]
- 4. CAS 214360-73-3 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]
